molecular formula C11H17NO2S B13576713 Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate CAS No. 439693-51-3

Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate

Cat. No.: B13576713
CAS No.: 439693-51-3
M. Wt: 227.33 g/mol
InChI Key: UOEYFEKNMRMSRF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate is a thiophene-based compound characterized by a tert-butyl substituent at the 5-position and an amino group at the 3-position of the thiophene ring. Its ethyl ester functionality enhances solubility in organic solvents, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

CAS No.

439693-51-3

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

ethyl 3-amino-5-tert-butylthiophene-2-carboxylate

InChI

InChI=1S/C11H17NO2S/c1-5-14-10(13)9-7(12)6-8(15-9)11(2,3)4/h6H,5,12H2,1-4H3

InChI Key

UOEYFEKNMRMSRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

The synthesis of thiophene derivatives, including ethyl 3-amino-5-tert-butylthiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may utilize these reactions on a larger scale with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-tert-butylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate
  • Substituents : 3-chlorophenyl group at the 5-position.
  • Molecular Weight : ~326.21 g/mol (based on bromophenyl analog in ).
  • Applications : Precursor for pharmaceuticals and dyes due to halogen-enhanced reactivity and aromatic stabilization .
(b) Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • Substituents: Bromo, cyano, and ethoxycarbonylmethylsulfanyl groups.
  • Crystallography: Monoclinic crystal system (P2₁/c space group), planar thiophene core with hydrogen bonding (2.554 Å) between S–CH₂ and carbonyl groups .
  • Applications: Intermediate for thienothienopyrimidines, leveraging bromo/cyano groups for cross-coupling or cyclization reactions .
  • Key Difference : Multiple substituents enable diverse reactivity (e.g., Sandmeyer reaction for bromine introduction), unlike the simpler tert-butyl derivative .
(c) Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
  • Substituents : Trifluoromethyl group and fused tetrahydrobenzo ring.
  • Molecular Formula: C₁₂H₁₄F₃NO₂S.
  • Applications: Potential bioactive compound due to trifluoromethyl’s metabolic stability and lipophilicity .
  • Key Difference: The fused ring system increases rigidity and steric complexity compared to the monocyclic tert-butyl analog.
(d) Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate
  • Substituents : Thien-2-yl group at the 5-position.
  • Molecular Weight : 239.31 g/mol.
  • Applications : Heterocyclic electronics or polymerization due to extended conjugation from the thienyl group .
  • Key Difference : The thienyl substituent enhances electronic delocalization, contrasting with the insulating tert-butyl group.

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications Synthesis Method
Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate tert-butyl (5), amino (3) ~227.3 (estimated) Pharmaceutical intermediates Esterification of carboxylate
Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate tert-butyl (5), amino (3) 213.30 Organic synthesis Not specified
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-chlorophenyl (5), amino (3) ~326.21 Dyes, drug precursors Suzuki coupling
Ethyl 3-bromo-4-cyano-5-[(ethoxycarbonylmethyl)sulfanyl]thiophene-2-carboxylate Br (3), CN (4), sulfanyl (5) 405.28 Thienothienopyrimidine intermediates Sandmeyer reaction
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CF₃ (5), fused cyclohexene 289.30 Bioactive molecules Cyclocondensation

Impact of Substituents on Properties

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br, CN) enhance electrophilicity at the thiophene ring, enabling cross-coupling reactions absent in the tert-butyl derivative .
  • Solubility and Crystallinity : Ethyl esters generally offer better solubility than methyl analogs. Bulky tert-butyl groups may disrupt crystallization, whereas planar substituents (e.g., thienyl) promote stacking .

Biological Activity

Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₁₁H₁₅N₁O₂S
  • Molecular Weight : Approximately 227.32 g/mol
  • Structural Features : The compound contains a thiophene ring substituted with an amino group and a tert-butyl group, which enhances its steric and electronic properties, contributing to its stability and reactivity in various chemical environments .

The biological activity of this compound primarily involves its interactions with specific enzymes. The amino group can form hydrogen bonds with active sites on enzymes, modulating their activity and influencing various biochemical pathways. This interaction is crucial for understanding its potential therapeutic applications .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has been evaluated for its potential to inhibit microbial growth, making it a candidate for further studies in antimicrobial drug development .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Enzyme Modulation : Its ability to interact with enzymes through hydrogen bonding enhances its potential as a modulator of enzyme activity, which is crucial for drug design .

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Cell Viability Assays : this compound was tested in cell viability assays where it demonstrated the ability to inhibit cell growth at specific concentrations. The concentration inhibiting 50% cell growth (GI50) was determined through MTS assays across multiple cell lines .
  • Case Studies : In a study focusing on cancer therapies, derivatives of this compound were shown to induce cell death in leukemia cells, indicating its potential as an anticancer agent. The mechanism involved disrupting cellular pathways critical for cancer cell survival .
  • Comparative Analysis : A comparative study of structurally similar compounds revealed that this compound exhibited superior biological activity compared to other derivatives lacking the tert-butyl group. This highlights the importance of structural modifications in enhancing biological efficacy .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Biological Activity Key Findings
Antimicrobial TestingInhibition of microbial growthEffective against various bacterial strains
Anti-inflammatory AssessmentReduction in inflammatory markersSignificant decrease in cytokine levels
Cancer Cell Line StudiesInduction of apoptosis in leukemia cellsGI50 values indicate potent cytotoxicity
Enzyme Interaction StudiesModulation of enzyme activityEnhanced binding affinity due to hydrogen bonding

Q & A

Q. Table 1: Key Characterization Data

TechniqueExpected DataReference
¹H NMR (CDCl₃)δ 1.42 (s, 9H, tert-butyl)
¹³C NMRδ 172.5 (C=O ester)
X-raySpace group P2₁/c, Z = 4
HRMS[M+H]⁺ calc. 282.1234, found 282.1231

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